molecular formula C4H6FN3O3 B14743556 2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid CAS No. 401-48-9

2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid

Cat. No.: B14743556
CAS No.: 401-48-9
M. Wt: 163.11 g/mol
InChI Key: OZFWGLKSYBUKQQ-UHFFFAOYSA-N
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Description

2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid is an organic compound that features a unique combination of functional groups, including a carbamoylhydrazine moiety and a fluorinated propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid typically involves the reaction of 3-fluoropropanoic acid with carbamoylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the propanoic acid backbone can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The carbamoylhydrazine moiety can form hydrogen bonds and other interactions with active sites, while the fluorinated propanoic acid backbone may enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carbamoylhydrazinylidene)-3-chloropropanoic acid
  • 2-(Carbamoylhydrazinylidene)-3-bromopropanoic acid
  • 2-(Carbamoylhydrazinylidene)-3-iodopropanoic acid

Uniqueness

2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it particularly valuable in medicinal chemistry and drug design.

Properties

CAS No.

401-48-9

Molecular Formula

C4H6FN3O3

Molecular Weight

163.11 g/mol

IUPAC Name

2-(carbamoylhydrazinylidene)-3-fluoropropanoic acid

InChI

InChI=1S/C4H6FN3O3/c5-1-2(3(9)10)7-8-4(6)11/h1H2,(H,9,10)(H3,6,8,11)

InChI Key

OZFWGLKSYBUKQQ-UHFFFAOYSA-N

Canonical SMILES

C(C(=NNC(=O)N)C(=O)O)F

Origin of Product

United States

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